3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione
Description
Properties
CAS No. |
110225-74-6 |
|---|---|
Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione |
InChI |
InChI=1S/C21H16N2O2/c1-12-3-5-14(6-4-12)23-15-7-8-16-17(10-15)20(24)18-9-13(2)11-22-19(18)21(16)25/h3-11,23H,1-2H3 |
InChI Key |
OXUZYEUHGCTBBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(p-tolylamino)benzo[g]quinoline-5,10-dione typically involves multicomponent reactions. One common method includes the reaction of 2-hydroxy-1,4-naphthoquinone with an aldehyde and an aminopyrazole in the presence of a catalytic amount of L-proline . This reaction proceeds smoothly under metal-free conditions, offering good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and reusable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(p-tolylamino)benzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-Methyl-7-(p-tolylamino)benzo[g]quinoline-5,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(p-tolylamino)benzo[g]quinoline-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Core Heterocyclic Systems
- Benzo[g]quinoline-5,10-dione vs. Benzo[g]quinoxaline-5,10-dione: The replacement of one nitrogen atom in the quinoline core (benzo[g]quinoline-5,10-dione) with a second nitrogen yields benzo[g]quinoxaline-5,10-dione. This modification alters electronic properties, as quinoxalines exhibit stronger electron-deficient character, influencing binding affinity to biological targets like DNA or enzymes .
- Pyrido[3,2-g]quinoline-5,10-dione (1,8-diazaanthraquinone): Synthesized via Diels-Alder reactions, this derivative contains an additional pyridine ring fused to the quinoline core. Substituents such as methoxy or hydroxy groups at position 4 significantly affect regioselectivity during synthesis due to hydrogen bonding between 4-OH and 5-CO groups .
Substituent Effects
- 3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione vs. 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): The target compound’s 4-methylanilino group introduces steric bulk and electron-donating effects, contrasting with 4k’s chloro and methoxyphenyl substituents. These differences impact solubility and intermolecular interactions, as evidenced by 4k’s higher melting point (223–225°C) compared to unsubstituted benzo[g]quinoline-5,10-dione (278–280°C) .
Antimycobacterial Activity
- Benzo[g]quinoxaline-5,10-dione derivatives with pyrazoline moieties (e.g., compound 7a-k) exhibit moderate activity against Mycobacterium tuberculosis. The pyrazoline ring enhances hydrogen-bonding capacity, which may improve target engagement compared to the anilino group in the target compound .
Cytotoxic Activity
- Pyrido[4,3-g]quinoline-5,10-dione derivatives (e.g., 2b and 3b) demonstrate submicromolar cytotoxicity in MT-4 cell lines. The ethoxycarbonyl substituent in these compounds likely enhances cellular uptake or metabolic stability compared to the methyl and anilino groups in the target compound .
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione is a compound belonging to the quinoline family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its potential as an anticancer agent and other therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS No. | 110225-74-6 |
| Molecular Formula | C21H16N2O2 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | OXUZYEUHGCTBBL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to intercalate into DNA, disrupting replication processes and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its anticancer effects .
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from various studies on its antitumor activity:
Case Studies
- Cytotoxicity in Gastric Cancer : A study reported that derivatives of benzo[g]quinoline compounds showed potent cytotoxic activity against human gastric adenocarcinoma cells with an IC50 value of 0.073 µM, indicating a strong potential for therapeutic use in gastric cancer treatment .
- Mechanistic Insights : Another investigation highlighted that the compound activates p53 pathways leading to apoptosis in tumor cells, particularly in high-ploidy cell types with intact p53 functionality. This suggests a targeted approach in treating specific breast cancer subtypes .
- Comparative Analysis : In comparative studies with standard chemotherapeutics like adriamycin and cisplatin, this compound demonstrated superior activity against certain cancer cell lines, suggesting its potential as a novel anticancer agent .
Additional Biological Activities
Beyond its antitumor properties, this compound has been explored for other biological activities:
- Antimicrobial Properties : Some studies suggest that quinoline derivatives exhibit antimicrobial effects, although specific data for this compound is limited.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications beyond oncology.
Q & A
Q. How can researchers reconcile discrepancies in reported spectral data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
